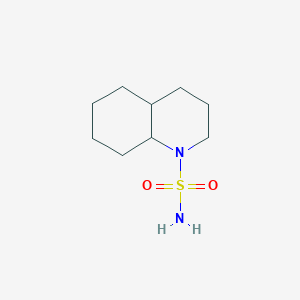
rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis is a chemical compound that belongs to the class of decahydroquinolines. This compound is characterized by its unique stereochemistry, with both the 4aR and 8aR configurations. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis typically involves the hydrogenation of quinoline derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and decahydroquinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure allows it to engage in specific interactions that are of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Rac-(4aR,8aR)-decahydroquinoline: A closely related compound without the sulfonamide group.
Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine: Another similar compound with a different ring structure.
Rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine: A compound with a pyrano ring instead of a quinoline ring.
Uniqueness
Rac-(4aR,8aR)-decahydroquinoline-1-sulfonamide, cis is unique due to its specific stereochemistry and the presence of the sulfonamide group. This combination of features gives it distinct chemical and biological properties that are not found in its analogs.
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonamide |
InChI |
InChI=1S/C9H18N2O2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2,(H2,10,12,13) |
InChI Key |
PCAPDDZWQFKHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


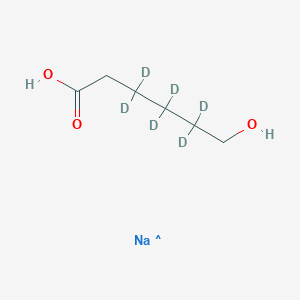
![rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12307998.png)
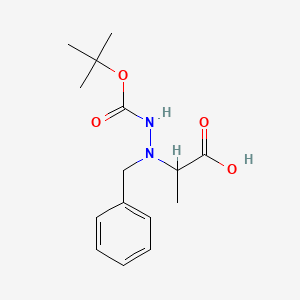
![rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B12308006.png)
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B12308010.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B12308017.png)
![rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12308025.png)
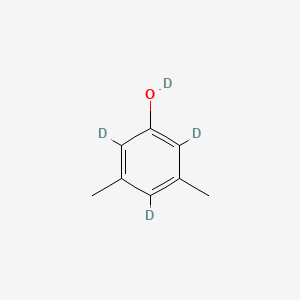
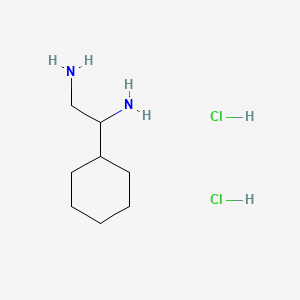
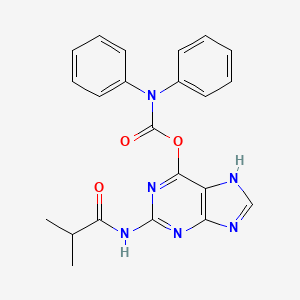
![methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate](/img/structure/B12308047.png)
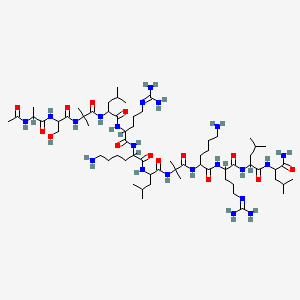
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)
